

Application Notes & Protocols: In Vitro Characterization of Birinapant

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Compound of Interest

Compound Name: 3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide

CAS No.: 1314988-25-4

Cat. No.: B581615

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Introduction: Targeting Apoptosis Resistance with Birinapant

3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, more commonly known as birinapant (or TL32711), is a potent, second-generation, bivalent small molecule that mimics the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC).^{[1][2]} Cancer cells frequently overexpress Inhibitor of Apoptosis (IAP) proteins, which block programmed cell death (apoptosis) by binding to and inhibiting caspases, the key executioners of the apoptotic cascade.^{[1][3]} This IAP-mediated resistance is a significant hurdle in cancer therapy.

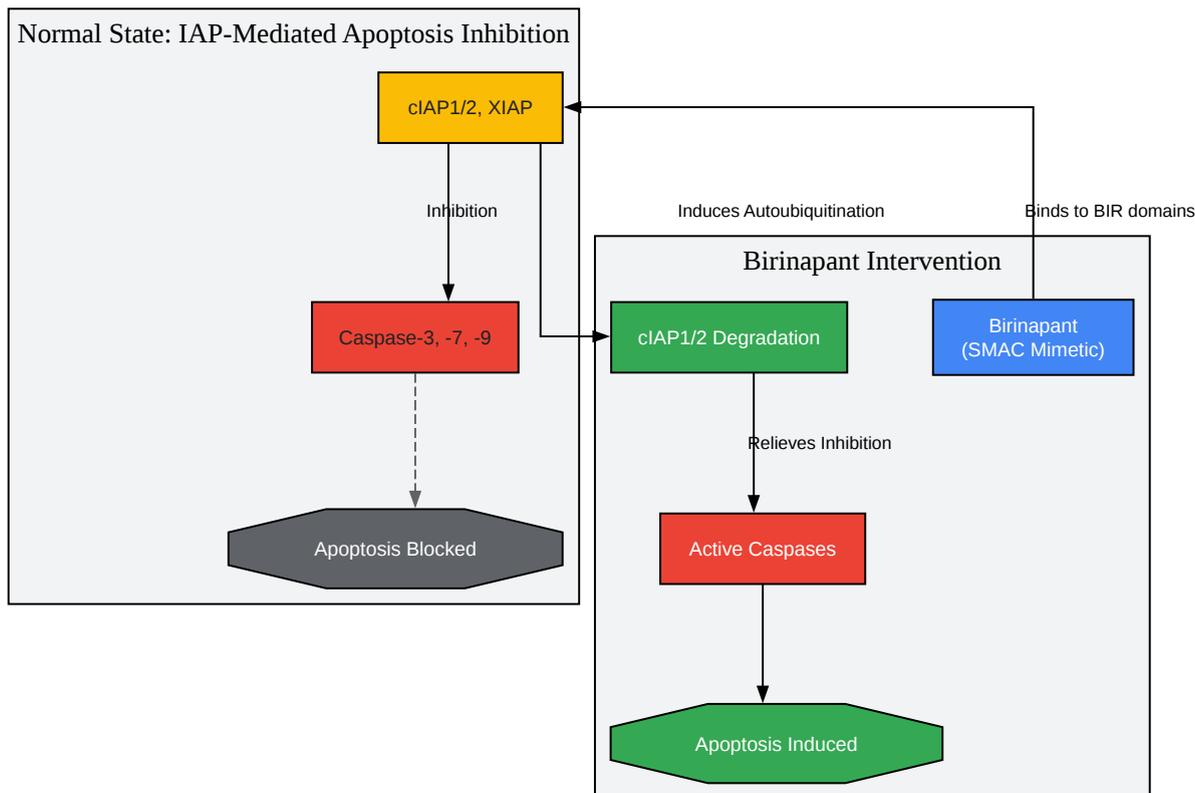
Birinapant is designed to overcome this resistance by binding with high affinity to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, primarily targeting cellular IAP1 (cIAP1) and, to a lesser extent, X-linked IAP (XIAP).^{[1][2][4]} This binding antagonizes their function, leading to the degradation of cIAPs, which in turn unleashes caspase activity and promotes apoptosis.^{[2][5][6]} Notably, the activity of birinapant is often dramatically enhanced in the presence of Tumor Necrosis Factor-alpha (TNF- α), which provides a co-stimulatory signal for cell death.^{[4][7][8]}

These application notes provide a comprehensive guide for researchers to characterize the in vitro activity of birinapant, focusing on its biochemical interaction with IAP targets and its functional consequences in cancer cell lines.

Mechanism of Action: The SMAC Mimetic Pathway

Birinapant's mechanism centers on disrupting the protective function of IAP proteins. In healthy cells, IAPs act as a brake on apoptosis. Upon apoptotic stimulation, the mitochondrial protein SMAC/DIABLO is released into the cytoplasm, where its N-terminal "AVPI" motif binds to the BIR domains of IAPs, displacing caspases and allowing apoptosis to proceed. Birinapant mimics this "AVPI" motif.[5]

As a bivalent compound, birinapant can bridge two BIR domains, leading to a conformational change in cIAP1/2 that activates their intrinsic E3 ubiquitin ligase activity.[6] This triggers their own autoubiquitination and subsequent degradation by the proteasome. The removal of cIAPs liberates pro-apoptotic signaling complexes, such as the ripoptosome, leading to the activation of caspase-8 and the initiation of the caspase cascade, culminating in cell death.[5]



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Caption: Birinapant's mechanism of action.

Key In Vitro Assays & Protocols

A thorough in vitro evaluation of birinapant involves a multi-faceted approach, starting from direct target engagement and moving to cellular consequences.

Assay 1: Biochemical Target Engagement (IAP-BIR Binding)

Principle: This assay quantifies the direct binding affinity of birinapant to the isolated BIR3 domains of IAP proteins (e.g., XIAP, cIAP1). A common method is a competitive binding assay using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a fluorescently-labeled SMAC-like peptide (ligand) binds to a tagged IAP-BIR3 domain. This proximity allows for Förster Resonance Energy Transfer (FRET). Unlabeled birinapant competes with the fluorescent ligand, disrupting FRET in a concentration-dependent manner.^[9]

Protocol: HTRF-Based Competitive Binding Assay

- Reagent Preparation:
 - Prepare a serial dilution of birinapant in assay buffer. The concentration range should span from low nanomolar to high micromolar to capture the full binding curve.
 - Dilute GST-tagged human XIAP-BIR3 protein, anti-GST Terbium cryptate antibody (donor), and the red-labeled ligand (acceptor) in the appropriate assay buffer as per the manufacturer's instructions (e.g., Revvity HTRF Human XIAP / BIR3 Binding Kit).^{[9][10]}
- Assay Plate Setup (384-well, low volume):
 - Add 2 μ L of each birinapant dilution to the assay wells. Include "no inhibitor" (maximum signal) and "high concentration of unlabeled ligand" (non-specific binding) controls.
 - Add 2 μ L of the GST-XIAP-BIR3 protein solution to all wells.
 - Add 2 μ L of a pre-mixed solution of the anti-GST-Tb antibody and the red-labeled ligand.
- Incubation & Measurement:
 - Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
 - Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).^[11]
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

- Plot the HTRF ratio against the log of birinapant concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
- Convert the IC50 to a dissociation constant (Ki) using the Cheng-Prusoff equation, if the Kd of the fluorescent ligand is known.

Parameter	Typical Value for Birinapant	Source
clAP1 Kd	<1 nM	[4]
XIAP Kd	45 nM	[4]

Assay 2: Cellular Target Degradation (clAP1/2 Levels)

Principle: A key functional outcome of birinapant binding to clAPs is their rapid proteasomal degradation. This can be visualized and quantified using Western Blotting.

Protocol: Western Blot for clAP1 Degradation

- Cell Culture & Treatment:
 - Seed cancer cells (e.g., MDA-MB-231 breast cancer, A375 melanoma) in 6-well plates and allow them to adhere overnight.
 - Treat cells with a dose-response of birinapant (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 2-4 hours).
- Lysate Preparation:
 - Wash cells with ice-cold PBS.
 - Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Determine protein concentration using a BCA assay.
- SDS-PAGE & Immunoblotting:
 - Load equal amounts of protein (20-30 μg) per lane on an SDS-PAGE gel.
 - Transfer proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against cIAP1 (e.g., R&D Systems, AF8181) overnight at 4°C.[8]
 - Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
 - Re-probe the membrane for a loading control (e.g., GAPDH or β -actin) to ensure equal protein loading.
- Data Analysis:
 - Quantify band intensity using densitometry software (e.g., ImageJ).
 - Normalize the cIAP1 band intensity to the loading control.
 - Plot the normalized intensity against birinapant concentration to observe the dose-dependent degradation.

Assay 3: Apoptosis Induction (Caspase Activation)

Principle: The degradation of IAPs by birinapant relieves the inhibition of caspases, leading to their activation. The activity of effector caspases-3 and -7, a hallmark of apoptosis, can be measured using a luminogenic assay. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to generate a quantifiable "glow-type" luminescent signal.[12][13]

Protocol: Caspase-Glo® 3/7 Assay

- Cell Culture & Treatment:
 - Seed cells in a white-walled, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Treat cells with a serial dilution of birinapant. It is crucial to include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
 - For synergy studies, co-treat with a fixed, sub-lethal concentration of TNF- α (e.g., 1-10 ng/mL).[4]
 - Incubate for 18-24 hours.
- Assay Procedure:
 - Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature. [14]
 - Add 100 μ L of the reagent directly to each well.
 - Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
 - Incubate at room temperature for 1-2 hours, protected from light.
- Measurement & Analysis:
 - Measure luminescence using a plate-reading luminometer.
 - Subtract the background luminescence (from wells with no cells).
 - Plot the luminescence signal against the log of birinapant concentration and fit to a 4PL curve to determine the EC50 for caspase activation.

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Assay 4: Cell Viability / Cytotoxicity

Principle: This endpoint assay measures the overall effect of birinapant on cell proliferation and viability over a longer time course (typically 72 hours). A common method is the MTS assay, where a tetrazolium salt is bio-reduced by viable, metabolically active cells into a colored formazan product, which can be measured spectrophotometrically.

Protocol: MTS Cell Viability Assay

- Cell Culture & Treatment:
 - Seed cells in a clear, 96-well plate (5,000-10,000 cells/well) and allow adherence overnight.
 - Add serial dilutions of birinapant, alone or in combination with TNF- α .^[8] Include vehicle controls.
 - Incubate for 72 hours at 37°C, 5% CO₂.
- Assay Procedure:
 - Add 20 μ L of MTS reagent (e.g., Promega CellTiter 96® Aqueous One Solution) to each well.^[8]
 - Incubate for 1-4 hours at 37°C until color development is sufficient.
- Measurement & Analysis:
 - Measure the absorbance at 490 nm using a microplate reader.
 - Correct for background absorbance.
 - Calculate cell viability as a percentage relative to the vehicle-treated control cells.
 - Plot the percent viability against the log of birinapant concentration and fit to a 4PL curve to determine the IC₅₀ value.

Cell Line (Melanoma)	Treatment	IC50 (nM)	Source
WTH202	Birinapant + TNF- α (1 ng/mL)	1.8	[4]
WM793B	Birinapant + TNF- α (1 ng/mL)	2.5	[4]
WM1366	Birinapant + TNF- α (1 ng/mL)	7.9	[4]
WM164	Birinapant + TNF- α (1 ng/mL)	9.0	[4]
WM9	Birinapant (single agent)	2.4	[4]

Advanced Protocol: Distinguishing Apoptosis from Necrosis

Principle: To confirm that cell death is occurring via apoptosis, flow cytometry using Annexin V and a viability dye (like Propidium Iodide, PI) is the gold standard.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[16][17] PI is a nuclear stain that is excluded by cells with an intact membrane. Therefore, this combination allows for the differentiation of:

- Live cells: Annexin V-negative / PI-negative
- Early apoptotic cells: Annexin V-positive / PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Annexin V/PI Flow Cytometry

- Cell Treatment & Harvesting:
 - Treat cells in 6-well plates with birinapant +/- TNF- α for the desired time (e.g., 24 hours).

- Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like TrypLE™ to avoid membrane damage.
- Wash the cells with cold PBS and pellet by centrifugation.
- Staining:
 - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
 - Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
 - Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
 - Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer immediately.
 - Use appropriate compensation controls (unstained, PI only, Annexin V-FITC only) to set up the analysis gates.
 - Collect at least 10,000 events per sample.
- Data Analysis:
 - Generate a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence.
 - Use quadrant gates to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).

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